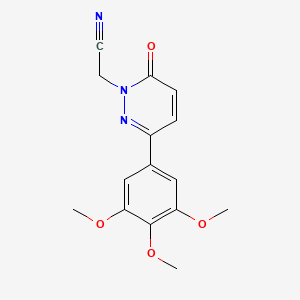
2-(6-oxo-3-(3,4,5-trimethoxyphenyl)pyridazin-1(6H)-yl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-oxo-3-(3,4,5-trimethoxyphenyl)pyridazin-1(6H)-yl)acetonitrile is a useful research compound. Its molecular formula is C15H15N3O4 and its molecular weight is 301.302. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Overview
2-(6-oxo-3-(3,4,5-trimethoxyphenyl)pyridazin-1(6H)-yl)acetonitrile is a pyridazinone derivative that has shown significant biological activity, particularly in the context of anti-inflammatory and anticancer properties. This compound's mechanism of action primarily involves the inhibition of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a crucial regulator in various cellular processes including inflammation and cell survival.
The compound exerts its biological effects by binding to the inhibitor of kappa B kinase (IKK) complex. This interaction prevents the phosphorylation and subsequent degradation of the inhibitor of kappa B (IκB) protein, thereby blocking the activation of NF-κB. Consequently, this leads to a reduction in inflammatory cytokine production and promotes apoptosis in cancer cells.
Anti-inflammatory Effects
Research indicates that this compound can significantly inhibit the activation of NF-κB, which is pivotal in mediating inflammatory responses. The compound has been shown to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in various cell lines.
Anticancer Properties
The anticancer potential of this compound has been evaluated against several cancer cell lines. Notably, studies have demonstrated its effectiveness in inducing apoptosis and inhibiting cell proliferation. The following table summarizes the IC50 values for various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A375 (melanoma) | 1.71 ± 0.58 | Induction of apoptosis |
| SK-OV-3 (ovarian) | 1.67 ± 1.47 | Cell cycle arrest |
| MCF7 (breast) | Not specified | Potential anti-proliferative effect |
| HT-29 (colon) | Not specified | Potential anti-proliferative effect |
| PC-3 (prostate) | Not specified | Potential anti-proliferative effect |
These findings suggest that this compound may be a promising candidate for further development as an anticancer agent .
Case Studies
Several studies have highlighted the compound's potential:
- Study on Melanoma Cells : In a controlled experiment, treatment with this compound resulted in a significant increase in early and late apoptotic cells compared to control groups treated with standard chemotherapeutics .
- Inflammation Model : In vitro studies using macrophage cell lines showed that this compound significantly reduced the secretion of inflammatory mediators when stimulated with lipopolysaccharides (LPS).
Propiedades
IUPAC Name |
2-[6-oxo-3-(3,4,5-trimethoxyphenyl)pyridazin-1-yl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4/c1-20-12-8-10(9-13(21-2)15(12)22-3)11-4-5-14(19)18(17-11)7-6-16/h4-5,8-9H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBNJYSKFRVGEOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN(C(=O)C=C2)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













